molecular formula C10H14N2O B2646614 2-(Benzylamino)-N-methylacetamide CAS No. 111621-17-1

2-(Benzylamino)-N-methylacetamide

Cat. No.: B2646614
CAS No.: 111621-17-1
M. Wt: 178.235
InChI Key: DIVDOIBIQCYJML-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-methylacetamide is an organic compound that features a benzylamino group attached to an N-methylacetamide moiety

Scientific Research Applications

2-(Benzylamino)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action would depend on the specific use of “2-(Benzylamino)-N-methylacetamide”. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

While specific safety and hazard information for “2-(Benzylamino)-N-methylacetamide” is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-methylacetamide typically involves the reaction of benzylamine with N-methylacetamide under specific conditions. One common method is the condensation reaction where benzylamine reacts with N-methylacetamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (e.g., Cl-, Br-) and other amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylacetamide derivatives, while reduction can produce benzylamine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    N-methylacetamide: A compound with an N-methyl group attached to an acetamide moiety.

    2-(Benzylamino)aniline: A compound with a benzylamino group attached to an aniline moiety.

Uniqueness

2-(Benzylamino)-N-methylacetamide is unique due to the combination of its benzylamino and N-methylacetamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(benzylamino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(13)8-12-7-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVDOIBIQCYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111621-17-1
Record name 2-(benzylamino)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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